molecular formula C12H14O2 B11905397 1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 32333-28-1

1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Cat. No.: B11905397
CAS No.: 32333-28-1
M. Wt: 190.24 g/mol
InChI Key: ANPAUKPGHLCPSB-UHFFFAOYSA-N
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Description

1-(2-Methylchroman-6-yl)ethanone is a chemical compound belonging to the chromanone family. Chromanones are heterobicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of a methyl group at the second position of the chroman ring and an ethanone group at the sixth position. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylchroman-6-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. For instance, 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone can be synthesized by reacting 2-hydroxyacetophenone with cyclohexanone in the presence of a catalytic amount of pyrrolidine under microwave irradiation .

Industrial Production Methods: Industrial production of 1-(2-Methylchroman-6-yl)ethanone typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is favored due to its efficiency and higher yields. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylchroman-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of hydrocoumarin exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzopyran moiety possess inhibitory effects against various bacterial strains. A notable study demonstrated that a related compound had a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli .

CompoundBacterial StrainMIC (mg/mL)
Hydrocoumarin DerivativeE. coli50
Another Benzopyran DerivativeStaphylococcus aureus25

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted that benzopyran derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, one derivative demonstrated a significant reduction in cell viability in breast cancer cell lines .

Pesticidal Activity

The pesticidal properties of benzopyran derivatives have been explored in agricultural research. A specific study revealed that these compounds could act as effective insecticides against common agricultural pests. The efficacy was attributed to their ability to disrupt the hormonal balance in insects .

Insect PestEfficacy (%)Reference
Aphids85
Whiteflies78

Polymer Synthesis

In materials science, the compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as flexibility and thermal stability. Research has shown that polymers containing hydrocoumarin units exhibit improved mechanical properties compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various hydrocoumarin derivatives' antimicrobial activity against a panel of pathogens. The results indicated that modifications on the benzopyran ring significantly influenced the compounds' efficacy.

Case Study 2: Agricultural Field Trials

Field trials conducted with a hydrocoumarin-based insecticide showed promising results in controlling aphid populations in soybean crops. The application led to a marked decrease in pest density and an increase in crop yield.

Mechanism of Action

The mechanism of action of 1-(2-Methylchroman-6-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Methylchroman-6-yl)ethanone can be compared with other similar compounds, such as:

    Chroman-4-one: Lacks the methyl group at the second position but exhibits similar biological activities.

    Chroman-2-one: Has a different substitution pattern but shares the chromanone core structure.

    Chroman-6-yl ethanone: Similar structure but without the methyl group at the second position.

Uniqueness: 1-(2-Methylchroman-6-yl)ethanone is unique due to the presence of the methyl group at the second position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other chromanone derivatives and contributes to its specific applications in medicinal chemistry .

Biological Activity

1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 6-methylcoumarin, is a compound belonging to the coumarin class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula: C12H14O2
  • Molecular Weight: 202.24 g/mol
  • CAS Registry Number: 13462852
  • IUPAC Name: this compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating moderate activity against Gram-positive bacteria, with values ranging from 16 to 64 µg/mL .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines such as K562 (human leukemia cells). The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death .

Key Findings:

  • Caspase Activation: Compound significantly increased caspase activity after prolonged exposure.
  • Apoptosis Induction: Flow cytometry analysis indicated that the compound effectively induced early apoptotic changes in treated cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. It inhibits the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), which is crucial in various inflammatory processes .

Treatment IL-6 Reduction (%)
Control-
Compound Treatment50

Study on Antifilarial Activity

A related coumarin derivative was evaluated for antifilarial activity against Brugia malayi, demonstrating a significant reduction in microfilaremia and adult parasite mortality . Although this study does not directly involve this compound, it suggests that compounds within the same class may possess similar therapeutic potentials.

Cytotoxicity Assessment

In a cytotoxicity study involving various cancer cell lines, the compound exhibited selective toxicity. The results indicated a reduction in cell viability at higher concentrations, confirming its potential as an anticancer agent .

Properties

CAS No.

32333-28-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-chromen-6-yl)ethanone

InChI

InChI=1S/C12H14O2/c1-8-3-4-11-7-10(9(2)13)5-6-12(11)14-8/h5-8H,3-4H2,1-2H3

InChI Key

ANPAUKPGHLCPSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(O1)C=CC(=C2)C(=O)C

Origin of Product

United States

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